molecular formula C18H22FN5O B2767760 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 1797291-11-2

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B2767760
CAS No.: 1797291-11-2
M. Wt: 343.406
InChI Key: DVTGVMNFTIBHFN-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea is a complex organic compound characterized by its pyrimidinyl and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidinyl precursor with a fluorinated aniline derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the urea linkage.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can help optimize reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the pyrimidinyl ring allows for selective oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

  • Substitution: The pyrimidinyl and urea groups can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the pyrimidinyl ring

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols

  • Substitution Products: Substituted pyrimidinyl and urea derivatives

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound's unique properties make it useful in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrimidinyl ring can bind to enzymes or receptors, modulating their activity. The urea group may participate in hydrogen bonding, enhancing the compound's binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylamine

  • 3-(3-fluoro-4-methylphenyl)urea

  • 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)ethanamine

Uniqueness: 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea stands out due to its unique combination of functional groups and structural features. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-11-6-7-14(10-15(11)19)22-18(25)23-16-12(2)20-17(21-13(16)3)24-8-4-5-9-24/h6-7,10H,4-5,8-9H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTGVMNFTIBHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N3CCCC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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